molecular formula C11H22O4 B021770 Ethyl 5,5-diethoxypentanoate CAS No. 19790-76-2

Ethyl 5,5-diethoxypentanoate

Cat. No.: B021770
CAS No.: 19790-76-2
M. Wt: 218.29 g/mol
InChI Key: ZYAXWUNXKVHKDP-UHFFFAOYSA-N
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Description

Ethyl 5,5-diethoxypentanoate is an organic compound with the molecular formula C11H22O4. It is a derivative of pentanoic acid, where the hydrogen atoms at the fifth carbon are replaced by ethoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

Ethyl 5,5-diethoxypentanoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving ester compounds.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,5-diethoxypentanoate can be synthesized through the esterification of 5,5-diethoxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 5,5-diethoxypentanoic acid and ethanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5,5-diethoxypentanoic acid.

    Reduction: 5,5-diethoxypentanol.

    Substitution: Various substituted pentanoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5,5-diethoxypentanoate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may be metabolized by esterases to produce 5,5-diethoxypentanoic acid, which can then participate in further metabolic processes.

Comparison with Similar Compounds

    Ethyl 5-ethoxypentanoate: Similar structure but with one less ethoxy group.

    Methyl 5,5-diethoxypentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of two ethoxy groups at the fifth carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

IUPAC Name

ethyl 5,5-diethoxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAXWUNXKVHKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570859
Record name Ethyl 5,5-diethoxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-76-2
Record name Ethyl 5,5-diethoxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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